N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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Description
N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H17FN2O3S and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09439174 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Oprea1_514147, also known as Oprea1_664305, SMR000517485, or N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, is a small molecule that primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the biosynthesis of steroid hormones and the metabolism of xenobiotics .
Mode of Action
The compound interacts with its target, HSD11B1, by inhibiting its activity . This interaction results in changes at the molecular level, affecting the function of the enzyme and subsequently influencing the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of HSD11B1 affects several biochemical pathways, including steroid hormone biosynthesis and the metabolism of xenobiotics . These pathways are crucial for various biological functions, including the regulation of inflammation, immune response, and metabolism .
Result of Action
The molecular and cellular effects of Oprea1_514147’s action are largely dependent on its inhibition of HSD11B1. By inhibiting this enzyme, the compound can potentially alter the balance of steroid hormones within the body, which could have wide-ranging effects on various physiological processes .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-6-4-11(14)5-7-12)10-13(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKWREKAZVRAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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